molecular formula C7H9BrFNO B1383483 2-(Aminomethyl)-5-fluorophenol hydrobromide CAS No. 1803588-61-5

2-(Aminomethyl)-5-fluorophenol hydrobromide

Cat. No. B1383483
CAS RN: 1803588-61-5
M. Wt: 222.05 g/mol
InChI Key: JGLGRCDYZUMABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-5-fluorophenol hydrobromide is an organic compound with the chemical formula C7H9BrFNO. It is a white crystalline solid that is soluble in water and ethanol. This compound is used in various scientific research applications, such as in the synthesis of pharmaceuticals, as an intermediate in organic synthesis, and as a reagent in biochemical assays.

Scientific Research Applications

Pharmacological Research

In pharmacological studies, fluorinated compounds like 2-(Aminomethyl)-5-fluorophenol hydrobromide have been extensively investigated for their therapeutic potential. For instance, the introduction of fluorine atoms into organic molecules has been a common strategy to enhance their pharmacological activity. This approach is evident in the development of fluorinated pyrimidines for cancer chemotherapy, as reviewed by Heidelberger and Ansfield (1963), highlighting the clinical utility of fluorinated compounds in palliation for advanced cancer patients (Heidelberger & Ansfield, 1963).

Biochemical and Molecular Studies

Fluorinated compounds are also pivotal in biochemical and molecular research. Ray et al. (2003) discussed the mechanistic consequences of 5-fluorine substitution on cytidine nucleotide analogue incorporation by HIV-1 reverse transcriptase, revealing how such modifications can enhance the efficiency of nucleotide incorporation and potentially explain the potency of these nucleosides against HIV-1 (Ray et al., 2003). Similarly, Gmeiner (2020) reviewed the developments in fluorine chemistry contributing to the precise use of fluorinated pyrimidines in cancer treatment, emphasizing the role of fluorine in perturbing nucleic acid structure and dynamics, which is crucial for understanding the molecular basis of drug action (Gmeiner, 2020).

Chemical Synthesis and Analysis

The synthesis and analytical applications of fluorinated compounds, including derivatives similar to 2-(Aminomethyl)-5-fluorophenol hydrobromide, are of significant interest in chemical research. Qiu et al. (2009) presented a practical synthesis of 2-fluoro-4-bromobiphenyl, demonstrating the utility of fluorinated intermediates in the manufacture of pharmaceuticals, highlighting the methodologies for incorporating fluorine into complex molecules (Qiu et al., 2009).

properties

IUPAC Name

2-(aminomethyl)-5-fluorophenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.BrH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3,10H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLGRCDYZUMABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-5-fluorophenol hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-5-fluorophenol hydrobromide
Reactant of Route 2
2-(Aminomethyl)-5-fluorophenol hydrobromide
Reactant of Route 3
Reactant of Route 3
2-(Aminomethyl)-5-fluorophenol hydrobromide
Reactant of Route 4
Reactant of Route 4
2-(Aminomethyl)-5-fluorophenol hydrobromide
Reactant of Route 5
Reactant of Route 5
2-(Aminomethyl)-5-fluorophenol hydrobromide
Reactant of Route 6
Reactant of Route 6
2-(Aminomethyl)-5-fluorophenol hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.